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molecular formula C8H12N2O2S B8481960 N-(4-ethoxymethyl-thiazol-2-yl)-acetamide

N-(4-ethoxymethyl-thiazol-2-yl)-acetamide

Cat. No. B8481960
M. Wt: 200.26 g/mol
InChI Key: DCJJRBWPYQPHAV-UHFFFAOYSA-N
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Patent
US07411071B2

Procedure details

The sodium metal (16 mg, 0.681 mmol) was dissolved in 2 ml of anhydrous ethanol. To this solution was added a suspension of N-(4-(chloromethyl)thiazol-2-yl)acetamide (100 mg, 0.521 mmol) in ethanol (1 ml). The reaction was stirred at room temperature for 1 hour and then heated at 63° C. for 1 hour. The reaction was concentrated and the residue was purified via preparative HPLC to afford N-(4-ethoxymethyl-thiazol-2-yl)-acetamide as a yellow amorphous solid (44 mg, 42%). LC/MS m/z 199.16 (M-1)+; HPLC Rt: 1.79 min.
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl[CH2:3][C:4]1[N:5]=[C:6]([NH:9][C:10](=[O:12])[CH3:11])[S:7][CH:8]=1.[CH2:13]([OH:15])[CH3:14]>>[CH2:13]([O:15][CH2:3][C:4]1[N:5]=[C:6]([NH:9][C:10](=[O:12])[CH3:11])[S:7][CH:8]=1)[CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
16 mg
Type
reactant
Smiles
[Na]
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
ClCC=1N=C(SC1)NC(C)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added
TEMPERATURE
Type
TEMPERATURE
Details
heated at 63° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified via preparative HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OCC=1N=C(SC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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